molecular formula C9H10N4 B1440070 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1033780-34-5

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B1440070
Key on ui cas rn: 1033780-34-5
M. Wt: 174.2 g/mol
InChI Key: YYCRJGNJFWCGAL-UHFFFAOYSA-N
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Patent
US08236824B2

Procedure details

NaH (0.9 g., 60% suspension in liquid paraffin) is dissolved in DMF (10 ml) and 2-(1H-pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added at 0° C. To this solution is added 3-chloromethyl-pyridine (10.1 mmol) and the mixture is heated to 50° C. for 16 hours. The solvent is removed in vacuo. The residue is dissolved in ethanol (100 ml) and hydrazinium-hydroxide (30 ml) is added and the reaction is heated to 120° C. for 9 days. The solvent is removed in vacuo. 1-Pyridine-3-ylmethyl-1H-pyrazole-3-ylamine is obtained after column chromatography as colorless oil in a yield of 62%; LC-MS (method B): 0.39 min, 175.15 (M+H+).
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
10.1 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][C:5]([N:8]2C(=O)C3C(=CC=CC=3)C2=O)=[N:4]1.Cl[CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1>CN(C=O)C>[N:23]1[CH:24]=[CH:25][CH:26]=[C:21]([CH2:20][N:3]2[CH:7]=[CH:6][C:5]([NH2:8])=[N:4]2)[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.7 mmol
Type
reactant
Smiles
N1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Step Three
Name
Quantity
10.1 mmol
Type
reactant
Smiles
ClCC=1C=NC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethanol (100 ml)
ADDITION
Type
ADDITION
Details
hydrazinium-hydroxide (30 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to 120° C. for 9 days
Duration
9 d
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1N=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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